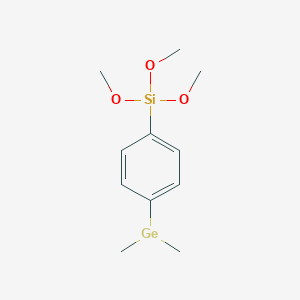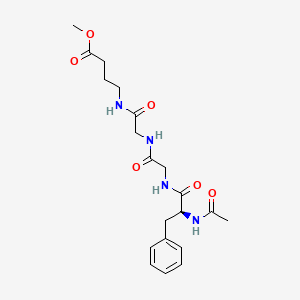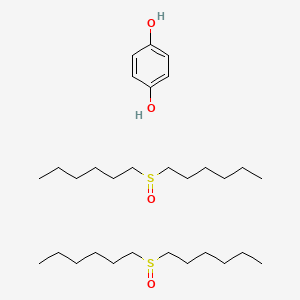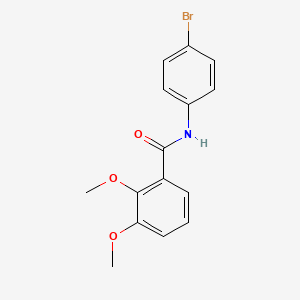
2-(1-Bromoethyl)-5-nitrothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Bromoethyl)-5-nitrothiophene: is an organic compound that belongs to the class of nitrothiophenes It is characterized by the presence of a bromoethyl group at the second position and a nitro group at the fifth position on the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions:
Bromination of 2-ethylthiophene: The synthesis of 2-(1-Bromoethyl)-5-nitrothiophene can be initiated by brominating 2-ethylthiophene using bromine in the presence of a catalyst such as iron(III) bromide. This reaction typically occurs at room temperature and results in the formation of 2-(1-Bromoethyl)thiophene.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the fifth position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Substitution Reactions: 2-(1-Bromoethyl)-5-nitrothiophene can undergo nucleophilic substitution reactions where the bromo group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products:
Substitution: Formation of 2-(1-Azidoethyl)-5-nitrothiophene, 2-(1-Thiocyanatoethyl)-5-nitrothiophene, etc.
Reduction: Formation of 2-(1-Bromoethyl)-5-aminothiophene.
Oxidation: Formation of this compound sulfoxide or sulfone.
科学的研究の応用
Chemistry: 2-(1-Bromoethyl)-5-nitrothiophene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and in the development of new materials with specific electronic properties.
Biology: In biological research, derivatives of this compound are investigated for their potential antimicrobial and anticancer activities. The nitro group is known to be a bioactive moiety, and modifications of the thiophene ring can lead to compounds with enhanced biological activity.
Medicine: Although not widely used in medicine, the compound’s derivatives are explored for their potential therapeutic applications. Research is ongoing to develop new drugs based on the thiophene scaffold that can target specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.
作用機序
The mechanism of action of 2-(1-Bromoethyl)-5-nitrothiophene and its derivatives involves interactions with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to cytotoxic effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
類似化合物との比較
2-(1-Bromoethyl)-thiophene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(1-Bromoethyl)-5-chlorothiophene: Contains a chloro group instead of a nitro group, leading to different reactivity and applications.
2-(1-Bromoethyl)-5-methylthiophene: Contains a methyl group instead of a nitro group, affecting its electronic properties.
Uniqueness: 2-(1-Bromoethyl)-5-nitrothiophene is unique due to the presence of both the bromoethyl and nitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and the development of compounds with specific properties for various applications.
特性
CAS番号 |
918497-80-0 |
|---|---|
分子式 |
C6H6BrNO2S |
分子量 |
236.09 g/mol |
IUPAC名 |
2-(1-bromoethyl)-5-nitrothiophene |
InChI |
InChI=1S/C6H6BrNO2S/c1-4(7)5-2-3-6(11-5)8(9)10/h2-4H,1H3 |
InChIキー |
CMWFYECYEHKKDA-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(S1)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14204210.png)


![Tert-butyl[(12-iodododecyl)oxy]dimethylsilane](/img/structure/B14204219.png)



![1-[4-(2,3-Difluoro-4-pentylphenyl)phenyl]-2,3-difluoro-4-pentylbenzene](/img/structure/B14204246.png)

![Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]-](/img/structure/B14204252.png)
![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204263.png)


![2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]-](/img/structure/B14204283.png)
